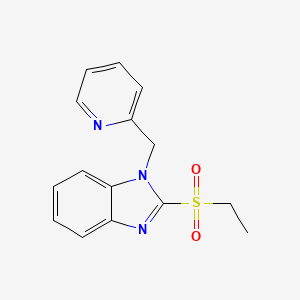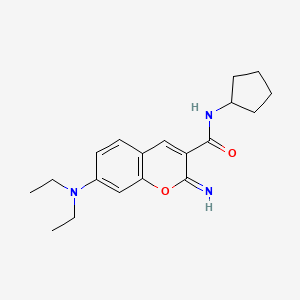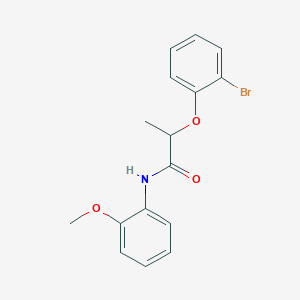
2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It is also known as ESI-09 and has been widely studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole involves the inhibition of RAC1 activity, which leads to the suppression of cell migration and invasion. RAC1 is a small GTPase that plays a crucial role in the regulation of cytoskeletal dynamics and cell adhesion. By inhibiting RAC1 activity, 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole can prevent cancer cell metastasis and invasion.
Biochemical and Physiological Effects:
Apart from its anti-cancer and anti-inflammatory effects, 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole has also been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of collagen fibers. This inhibition can prevent the formation of fibrotic tissues in various organs, including the liver and lungs.
实验室实验的优点和局限性
One of the major advantages of 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole is its high selectivity towards RAC1 inhibition. This selectivity makes it a potential candidate for cancer therapy, as it can specifically target cancer cells without affecting normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole. One of the potential applications of this compound is in the treatment of fibrotic diseases, such as liver cirrhosis and pulmonary fibrosis. Another future direction is to explore the combination of 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
Conclusion:
In conclusion, 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole is a promising compound with potential therapeutic applications in various diseases, including cancer and inflammatory diseases. Its selective inhibition of RAC1 activity makes it a potential candidate for cancer therapy, while its inhibition of LOXL2 activity can prevent the formation of fibrotic tissues. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成方法
The synthesis of 2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with 2-pyridinemethanol in the presence of a suitable solvent and reagent. The reaction mixture is then treated with ethylsulfonyl chloride to obtain the final product. This synthesis method has been optimized for high yield and purity of the compound.
科学研究应用
2-(ethylsulfonyl)-1-(2-pyridinylmethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of RAC1, a protein involved in cell migration and invasion, making it a potential candidate for cancer therapy. It has also been studied for its anti-inflammatory effects in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
2-ethylsulfonyl-1-(pyridin-2-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-2-21(19,20)15-17-13-8-3-4-9-14(13)18(15)11-12-7-5-6-10-16-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYGYYSZDFQTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784943 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6126412.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6126418.png)
![2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide](/img/structure/B6126424.png)
![6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B6126434.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6126438.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6126440.png)


![4-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B6126459.png)
![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B6126463.png)
![(5-isoquinolinylmethyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B6126467.png)
![6-methyl-3-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6126479.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6126486.png)
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(3-methyl-1H-indol-2-yl)methyl]acetamide](/img/structure/B6126487.png)